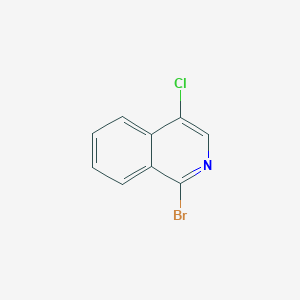

1-Bromo-4-chloroisoquinoline

Descripción general

Descripción

1-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 4 are substituted by bromine and chlorine, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloroisoquinoline can be synthesized through several methods. One common approach involves the bromination and chlorination of isoquinoline. The process typically includes the following steps:

Bromination: Isoquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

- Substituted isoquinolines

- Biaryl compounds

- Reduced isoquinoline derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.4997 g/mol

- CAS Number : 66728-98-1

1-Bromo-4-chloroisoquinoline features a halogenated isoquinoline structure, which plays a crucial role in its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

This compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for the modification of biological activity through substitution reactions.

Pharmacological Activities

- CYP Inhibition : This compound has shown inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism . This characteristic can be exploited to design drugs that require specific metabolic pathways.

- Anticancer Research : Isoquinoline derivatives have been investigated for their potential anticancer properties. For instance, studies have indicated that halogenated isoquinolines can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various methods, including:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Microwave-assisted synthesis | Morpholine, 1,4-dioxane | 99% | 120°C for 1 hour |

| Nucleophilic substitution | m-Chloroperbenzoic acid | 57.6% | Stirred for 2.5 hours |

These methods highlight the versatility in synthesizing the compound while maintaining high yields.

Material Science Applications

In addition to medicinal uses, this compound serves as a precursor in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

Recent research has explored the use of halogenated isoquinolines in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has demonstrated enhanced charge transport properties, leading to improved device performance .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. It is classified as an irritant, necessitating careful handling during synthesis and application processes .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-chloroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative or conjugate used .

Comparación Con Compuestos Similares

1-Bromoisoquinoline: Similar structure but lacks the chlorine atom at the 4-position.

4-Chloroisoquinoline: Similar structure but lacks the bromine atom at the 1-position.

Isoquinoline: The parent compound without any halogen substitutions.

Uniqueness: 1-Bromo-4-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can enhance its utility in cross-coupling reactions and other synthetic applications .

Actividad Biológica

1-Bromo-4-chloroisoquinoline is a halogenated isoquinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents, influences its biological activity, making it a subject of interest in drug development and pharmacological research.

The molecular formula of this compound is C_9H_6BrClN, with a molecular weight of approximately 232.51 g/mol. The compound's structure allows for various interactions with biological targets, primarily due to the electron-withdrawing effects of the halogen atoms.

Anticancer Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit promising anticancer activities. A study demonstrated that isoquinolines can act as potent inhibitors of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, particularly in G2/M checkpoint abrogation assays .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | <100 | CHK1 Inhibitor |

| Isoquinoline Analog | <200 | G2 Checkpoint Abrogation |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. The presence of halogens enhances its binding affinity to various biological targets, including enzymes involved in metabolic pathways. This feature is crucial for developing drugs targeting specific diseases such as cancer and neurological disorders.

Study on CHK1 Inhibition

In a comparative study involving multiple isoquinoline derivatives, this compound was highlighted for its selective inhibition of CHK1 with an IC50 value below 100 nM. This study emphasized the compound's potential in overcoming resistance mechanisms in cancer therapy .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of halogenated isoquinolines on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could mitigate cell death and promote survival pathways, suggesting their utility in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites on target enzymes, preventing their normal function.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- DNA Interaction : Some studies suggest that isoquinolines can intercalate into DNA, disrupting replication and transcription processes.

Propiedades

IUPAC Name |

1-bromo-4-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWURDEVVUPUUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590582 | |

| Record name | 1-Bromo-4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-48-8 | |

| Record name | 1-Bromo-4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.